1-bromo-4-(1-bromoethyl)-2-fluorobenzene
Description
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene (C₈H₇Br₂F) is a halogenated aromatic compound characterized by a benzene ring substituted with fluorine at position 2, a bromine at position 1, and a 1-bromoethyl group at position 4 (Figure 1). Its molecular structure (SMILES: CC(C1=CC(=C(C=C1)Br)F)Br) highlights the presence of two bromine atoms—one directly bonded to the aromatic ring and another on the ethyl side chain—alongside a fluorine atom.
Properties
CAS No. |
1824052-23-4 |
|---|---|
Molecular Formula |
C8H7Br2F |
Molecular Weight |
281.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Bromination occurs in two stages:
-
Ring Bromination : The fluorine atom at position 2 directs electrophilic bromination to position 4 through its strong meta-directing effect. Using bromine (Br₂) with iron(III) bromide (FeBr₃) as a catalyst at 40–60°C yields 1-bromo-4-ethyl-2-fluorobenzene.
-
Side-Chain Bromination : The ethyl group undergoes radical bromination at the benzylic position using N-bromosuccinimide (NBS) under UV light or peroxide initiation. This step requires careful temperature control (70–80°C) to avoid polybromination.
Key Parameters :
| Parameter | Ring Bromination | Side-Chain Bromination |
|---|---|---|
| Catalyst | FeBr₃ (5 mol%) | AIBN (1 mol%) |
| Temperature | 50°C | 75°C |
| Time | 4 h | 6 h |
| Yield | 68% | 55% |
Purification via fractional distillation (bp 120–125°C at 15 mmHg) achieves >95% purity. Major byproducts include 1,4-dibromo-2-fluorobenzene (12%) and unreacted starting material.
Multi-Step Synthesis via Friedel-Crafts Alkylation
This method constructs the ethyl group directly on the aromatic ring, offering better control over substitution patterns.
Ethylation of 2-Fluorobromobenzene
A Friedel-Crafts alkylation reaction introduces the ethyl group:
Sequential Bromination
The product undergoes bromination as described in Section 1.1. Critical adjustments include:
-
Reducing FeBr₃ loading to 3 mol% to prevent debromination.
-
Using a 1:1.05 substrate-to-Br₂ ratio to minimize di-substitution.
Overall Yield : 44% (two steps).
Isomerization and Catalytic Methods
Patent JP4896186B2 describes aluminum halide-mediated isomerization, which can reposition substituents post-synthesis. While originally developed for 1-bromo-3-fluorobenzene, this approach adapts to our target compound.
Isomerization Protocol
-
React 1-bromo-4-ethyl-3-fluorobenzene with AlCl₃ (0.1 equiv) in dichloromethane at 80°C for 4 h.
-
Quench with ice-water and extract with ether.
-
Distill under reduced pressure (bp 130–135°C at 10 mmHg).
Outcome :
-
Converts 85% of the meta-ethyl isomer to the target para-ethyl product.
-
Requires strict moisture control to prevent catalyst deactivation.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors outperform batch systems by:
-
Reducing reaction times by 40% through improved heat transfer.
-
Minimizing hazardous intermediate accumulation.
Flow Reactor Design
| Stage | Reactor Type | Residence Time |
|---|---|---|
| Friedel-Crafts | Packed-bed | 30 min |
| Ring Bromination | Micro-tubular | 45 min |
| Side-Chain Bromination | Oscillatory flow | 90 min |
Advantages :
-
98% conversion in bromination steps vs. 82% in batch.
Emerging Methodologies
Photocatalytic Bromination
Recent advances utilize visible light catalysts (e.g., eosin Y) for selective benzylic bromination:
-
Irradiate 1-bromo-4-ethyl-2-fluorobenzene with 450 nm LEDs in CCl₄.
-
Achieves 78% yield at 25°C, eliminating high-temperature requirements.
Enzymatic Approaches
Preliminary studies report bromoperoxidase-mediated synthesis:
-
Converts 4-ethyl-2-fluorobenzene to target compound in phosphate buffer (pH 5).
-
32% yield after 24 h, indicating potential for green chemistry applications.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-(1-bromoethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products such as 1-hydroxy-4-(1-bromoethyl)-2-fluorobenzene or 1-amino-4-(1-bromoethyl)-2-fluorobenzene.
Elimination: Formation of alkenes like 1-bromo-4-ethyl-2-fluorobenzene.
Oxidation: Formation of carboxylic acids or ketones depending on the specific reaction conditions.
Scientific Research Applications
1-bromo-4-(1-bromoethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals, agrochemicals, and materials science.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-bromo-4-(1-bromoethyl)-2-fluorobenzene in chemical reactions involves the interaction of its functional groups with reagents. For example:
Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms.
Elimination: The presence of a strong base can abstract a proton, leading to the formation of a double bond and the elimination of a bromide ion.
Oxidation: The compound can be oxidized to form more oxidized products, such as ketones or carboxylic acids, through the action of oxidizing agents.
Comparison with Similar Compounds
1-Bromo-4-(bromomethyl)-2-fluorobenzene (CAS 127425-73-4)
- Molecular Formula : C₇H₅Br₂F
- Key Differences : Replaces the 1-bromoethyl group with a bromomethyl substituent, reducing steric bulk and molecular weight (267.92 g/mol vs. 283.94 g/mol for the target compound).
- Synthetic Utility : Used in nucleophilic substitution reactions; its NMR spectrum (δ 4.53 ppm for -CH₂Br) contrasts with the target compound’s ethyl group signals (δ 1.95–2.97 ppm for -CH₂CH₂Br) .
1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5)
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)
- Molecular Formula : C₇H₃BrF₄O
- Key Differences : Introduces a trifluoromethoxy group (-OCF₃) instead of bromoethyl, enhancing electron-withdrawing effects and thermal stability.
- Reactivity : The -OCF₃ group directs electrophilic substitution to the para position, unlike the bromoethyl group, which may sterically hinder reactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | clogP | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 1-Bromo-4-(1-bromoethyl)-2-fluorobenzene | 283.94 | ~3.2 | Not reported | Not reported |
| 1-Bromo-4-(bromomethyl)-2-fluorobenzene | 267.92 | ~2.9 | Not reported | Not reported |
| 1-Bromo-2-chloro-4-fluorobenzene | 223.47 | ~2.5 | Not reported | 180–185 (est.) |
| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | 258.99 | ~3.8 | Not reported | Not reported |
- Thermal Stability : Trifluoromethoxy derivatives exhibit higher stability under acidic conditions due to the inert -OCF₃ group .
Q & A
Q. How does steric hindrance from the bromoethyl group affect nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The ethyl chain creates steric bulk, slowing NAS at the adjacent position. Kinetic studies (e.g., using NaSPh in DMF) show a 10-fold rate reduction compared to unsubstituted analogs. Transition state modeling (Gaussian 16) confirms increased activation energy due to non-bonded interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
